N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine is a complex organic compound that features a benzodioxin moiety and a nitropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 3-nitropyridine-2-amine under specific conditions. One common method involves the use of N,N-dimethylformamide as a solvent and lithium hydride as a base. The reaction is carried out under controlled pH conditions, often using aqueous sodium carbonate solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzodioxin moiety can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and alkyl or aryl halides for substitution reactions. The reactions are typically carried out in polar aprotic solvents such as N,N-dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzodioxin ring.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer research, it may interfere with cell cycle regulation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Known for its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Used as an enzyme inhibitor in various studies.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine is unique due to the presence of both a benzodioxin and a nitropyridine moiety, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61963-63-1 |
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Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C13H11N3O4/c17-16(18)10-2-1-5-14-13(10)15-9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H,14,15) |
InChI Key |
SMFQAJXEVUECMY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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